

A Comparative Analysis of the Octane Ratings of Octane Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dimethylhexane

Cat. No.: B1346964

[Get Quote](#)

The octane rating of a fuel is a critical measure of its ability to resist autoignition, or "knocking," in an internal combustion engine.[1][2] This guide provides a detailed comparison of the octane ratings of various isomers of octane (C₈H₁₈), offering valuable data for researchers, scientists, and professionals in drug development and fuel technology. The comparison is based on two standard measures: the Research Octane Number (RON) and the Motor Octane Number (MON).

Understanding Octane Rating

The octane rating scale is benchmarked against two reference hydrocarbons: n-heptane, which has poor anti-knock properties and is assigned an octane rating of 0, and 2,2,4-trimethylpentane (an isomer of octane commonly known as iso-octane), which has excellent anti-knock characteristics and is assigned an octane rating of 100.[1][3] A fuel's octane number represents the percentage by volume of iso-octane in a blend with n-heptane that exhibits the same anti-knock performance in a standardized test engine.[1]

There are two primary types of octane ratings:

- Research Octane Number (RON): This is determined under less severe engine conditions, representing city driving with lower engine speeds and temperatures.[4][5]
- Motor Octane Number (MON): This is determined under more severe engine conditions, simulating highway driving with higher engine speeds and temperatures.[4][5]

The MON value for a given fuel is typically lower than its RON value.[\[4\]](#) The average of these two values is often used as the anti-knock index (AKI) posted on gasoline pumps in some countries.[\[4\]](#)

Octane Ratings of Octane Isomers

There are 18 structural isomers of octane, each with a unique arrangement of its eight carbon atoms. This structural variation, particularly the degree of branching, has a profound impact on the octane rating. Generally, more highly branched alkanes have higher octane ratings than their straight-chain counterparts.[\[6\]](#) The following table summarizes the available experimental data for the Research Octane Number (RON) and Motor Octane Number (MON) of various octane isomers.

Isomer Name	Structure	Research Octane Number (RON)	Motor Octane Number (MON)
n-Octane	CH ₃ (CH ₂) ₆ CH ₃	-10 to -20	-17
2-Methylheptane	(CH ₃) ₂ CH(CH ₂) ₄ CH ₃	42.4	46.4
3-Methylheptane	CH ₃ CH ₂ CH(CH ₃) (CH ₂) ₃ CH ₃	55.0	55.8
4-Methylheptane	CH ₃ (CH ₂) ₂ CH(CH ₃) (CH ₂) ₂ CH ₃	52.0	52.0
2,2-Dimethylhexane	(CH ₃) ₃ C(CH ₂) ₃ CH ₃	73.0	74.0
2,3-Dimethylhexane	(CH ₃) ₂ CHCH(CH ₃) (CH ₂) ₂ CH ₃	71.3	74.3
2,4-Dimethylhexane	(CH ₃) ₂ CHCH ₂ CH(CH 3)CH ₂ CH ₃	83.1	80.0
2,5-Dimethylhexane	(CH ₃) ₂ CH(CH ₂) ₂ CH(CH ₃) ₂	55.8	60.1
3,3-Dimethylhexane	CH ₃ CH ₂ C(CH ₃) ₂ (CH 2)CH ₃	75.5	76.0
3,4-Dimethylhexane	CH ₃ CH ₂ CH(CH ₃)CH(CH ₃)CH ₂ CH ₃	84.1	81.0
3-Ethylhexane	CH ₃ CH ₂ CH(CH ₂ CH ₃) (CH ₂) ₂ CH ₃	65.0	69.0
2,2,3-Trimethylpentane	(CH ₃) ₃ CCH(CH ₃)CH 2CH ₃	112.1	101.3
2,2,4-Trimethylpentane (Iso-octane)	(CH ₃) ₃ CCH ₂ CH(CH ₃) 2	100	100
2,3,3-Trimethylpentane	(CH ₃) ₂ CHC(CH ₃) ₂ C H ₂ CH ₃	112.0	101.0

2,3,4- Trimethylpentane	(CH ₃) ₂ CHCH(CH ₃)C H(CH ₃) ₂	102.7	99.9
3-Ethyl-2- methylpentane	(CH ₃) ₂ CHCH(CH ₂ CH 3)CH ₂ CH ₃	91.0	87.0
3-Ethyl-3- methylpentane	CH ₃ CH ₂ C(CH ₃) (CH ₂ CH ₃)CH ₂ CH ₃	100.1	95.0
2,2,3,3- Tetramethylbutane	(CH ₃) ₃ CC(CH ₃) ₃	113.0	102.0

Note: Data for some isomers is not readily available in the public domain. The provided values are compiled from various sources and may have slight variations depending on the experimental conditions.

Experimental Protocols

The determination of RON and MON is governed by standardized test methods developed by ASTM International. These methods utilize a Cooperative Fuel Research (CFR) engine, which is a single-cylinder engine with a variable compression ratio.[2][7][8]

Research Octane Number (RON) - ASTM D2699

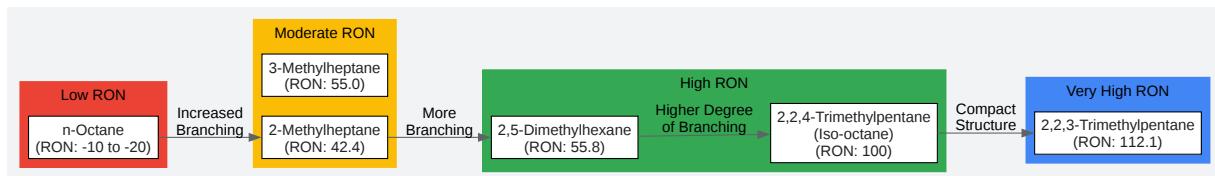
The ASTM D2699 standard test method is used to determine the Research Octane Number of spark-ignition engine fuels.[7][9]

Methodology:

- The CFR engine is operated under controlled, less severe conditions: an engine speed of 600 rpm and a specified intake air temperature.[4][7]
- The compression ratio of the engine is adjusted until a standard level of knock intensity is achieved for the fuel sample being tested.[9]
- Primary reference fuels (blends of iso-octane and n-heptane) are then tested under the same conditions.

- The RON of the sample fuel is the percentage of iso-octane in the primary reference fuel blend that produces the same knock intensity.[9]

Motor Octane Number (MON) - ASTM D2700


The ASTM D2700 standard test method is used to determine the Motor Octane Number of spark-ignition engine fuels.[8][10]

Methodology:

- The CFR engine is operated under more severe conditions than for RON testing: an engine speed of 900 rpm and a higher, preheated fuel-air mixture temperature.[4][8]
- Similar to the RON test, the compression ratio is varied to achieve a standard knock intensity for the test fuel.[10]
- The performance of the test fuel is then compared to that of primary reference fuels.
- The MON of the sample fuel is the percentage of iso-octane in the primary reference fuel blend that matches the knock intensity of the sample.[8]

Visualization of Structure-Octane Relationship

The following diagram illustrates the general relationship between the molecular structure of octane isomers and their Research Octane Number (RON). Increased branching and a more compact molecular structure generally lead to a higher octane rating.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. homework.study.com [homework.study.com]
- 2. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 3. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]
- 4. Octane rating - Wikipedia [en.wikipedia.org]
- 5. Oiltanking: Octane Number (RON, MON) & Knock Resistance [oiltanking.com]
- 6. organic chemistry - Why do highly branched alkanes have higher octane numbers than their corresponding linear isomer? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. ASTM D2699 - eralytics [eralytics.com]
- 8. ASTM D2700 - eralytics [eralytics.com]
- 9. matestlabs.com [matestlabs.com]
- 10. ASTM D2700 MON Octane Engine Calibration/Standardization [sh-sinpar.com]
- To cite this document: BenchChem. [A Comparative Analysis of the Octane Ratings of Octane Isomers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346964#comparing-the-octane-rating-of-different-octane-isomers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com